molecular formula C15H9NO3 B8041503 2-(4-Nitrophenyl)inden-1-one

2-(4-Nitrophenyl)inden-1-one

Cat. No.: B8041503
M. Wt: 251.24 g/mol
InChI Key: JLIKEGLPYCDEBS-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)inden-1-one is a nitro-substituted indenone derivative characterized by a bicyclic indenone core with a 4-nitrophenyl group at the 2-position. This compound is of significant interest in organic synthesis due to its electron-deficient aromatic system, which facilitates diverse reactivity in cycloadditions, nucleophilic substitutions, and metal-catalyzed transformations. Its synthesis typically involves coupling reactions between ethynylbenzaldehyde derivatives and phenolic substrates under thermal or catalytic conditions, as demonstrated in recent literature .

Properties

IUPAC Name

2-(4-nitrophenyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO3/c17-15-13-4-2-1-3-11(13)9-14(15)10-5-7-12(8-6-10)16(18)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIKEGLPYCDEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)inden-1-one typically involves the reaction of 4-nitrobenzaldehyde with indan-1-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)inden-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The indenone ring can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-(4-Aminophenyl)inden-1-one.

    Substitution: Various substituted indenones depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as carboxylic acids.

Scientific Research Applications

2-(4-Nitrophenyl)inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)inden-1-one depends on the specific application. In general, the nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The indenone ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity and potential biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs of 2-(4-Nitrophenyl)inden-1-one include derivatives with variations in the aryl substituents at the 3-position of the indenone core. These modifications significantly influence electronic properties, solubility, and reactivity:

3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)-1H-inden-1-one (19c)
  • Synthesis: Prepared via thermal cyclization of 2-((4-nitrophenyl)ethynyl)benzaldehyde with phenol (37% yield) .
  • Properties: The hydroxyl group at the 4-position of the phenyl ring increases polarity, requiring a lower PE/EtOAc ratio (2:1) for chromatographic purification compared to non-polar analogs. The electron-donating hydroxyl group may reduce electrophilicity at the indenone core compared to the parent compound.
3-(4-Hydroxy-3,5-diisopropylphenyl)-2-(4-nitrophenyl)-1H-inden-1-one (11c)
  • Synthesis: Utilizes 2,6-di-isopropylphenol as a bulkier substituent, yielding 52% under similar conditions .
  • Properties: The diisopropyl groups enhance steric hindrance and lipophilicity, reflected in the higher PE/EtOAc ratio (5:1) for purification.
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)-6-(trifluoromethyl)-1H-inden-1-one (21c)
  • Synthesis: Incorporates a trifluoromethyl group at the 6-position and tert-butyl groups on the phenolic ring, synthesized via procedure B .
  • Properties: The trifluoromethyl group introduces strong electron-withdrawing effects, further polarizing the indenone core. The tert-butyl groups improve solubility in non-polar solvents, which could enhance bioavailability in medicinal chemistry applications.
(2-(2-(4-Nitrophenyl)-1H-inden-3-yl)phenyl)(phenyl)methanone (11d)
  • Synthesis : Derived from 1,3-diphenylisobenzofuran and 1-ethynyl-4-nitrobenzene, yielding a fused aromatic system .
  • This structural complexity may limit solubility but enhance photostability.

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